molecular formula C7H18Cl2N2 B13911189 (2R,3R)-N,N,2-trimethylpyrrolidin-3-amine;dihydrochloride

(2R,3R)-N,N,2-trimethylpyrrolidin-3-amine;dihydrochloride

Cat. No.: B13911189
M. Wt: 201.13 g/mol
InChI Key: SFDRXWZLVLBEOF-GPJOBVNKSA-N
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Description

(2R,3R)-N,N,2-trimethylpyrrolidin-3-amine;dihydrochloride is a chiral amine compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique stereochemistry, which plays a crucial role in its reactivity and interactions with other molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-N,N,2-trimethylpyrrolidin-3-amine;dihydrochloride typically involves the use of chiral starting materials and catalysts to ensure the desired stereochemistry. One common method involves the reduction of a chiral imine intermediate using a suitable reducing agent, such as sodium borohydride or lithium aluminum hydride, under controlled conditions to obtain the desired amine .

Industrial Production Methods

Industrial production of this compound often employs large-scale synthesis techniques, including continuous flow reactors and high-pressure hydrogenation. These methods ensure high yield and purity of the final product while maintaining the desired stereochemistry .

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-N,N,2-trimethylpyrrolidin-3-amine;dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions include various substituted amines, oxides, and reduced amine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(2R,3R)-N,N,2-trimethylpyrrolidin-3-amine;dihydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (2R,3R)-N,N,2-trimethylpyrrolidin-3-amine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. It can modulate biological pathways by inhibiting or activating specific enzymes, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R,3R)-N,N,2-trimethylpyrrolidin-3-amine;dihydrochloride is unique due to its specific stereochemistry and the presence of the pyrrolidine ring, which imparts distinct chemical and biological properties. Compared to other similar compounds, it exhibits higher reactivity and selectivity in certain chemical reactions, making it valuable in various applications .

Properties

Molecular Formula

C7H18Cl2N2

Molecular Weight

201.13 g/mol

IUPAC Name

(2R,3R)-N,N,2-trimethylpyrrolidin-3-amine;dihydrochloride

InChI

InChI=1S/C7H16N2.2ClH/c1-6-7(9(2)3)4-5-8-6;;/h6-8H,4-5H2,1-3H3;2*1H/t6-,7-;;/m1../s1

InChI Key

SFDRXWZLVLBEOF-GPJOBVNKSA-N

Isomeric SMILES

C[C@@H]1[C@@H](CCN1)N(C)C.Cl.Cl

Canonical SMILES

CC1C(CCN1)N(C)C.Cl.Cl

Origin of Product

United States

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